1,5-Diphényl-1H-pyrazole

Vue d'ensemble

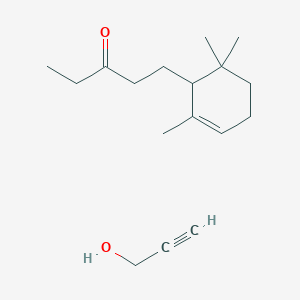

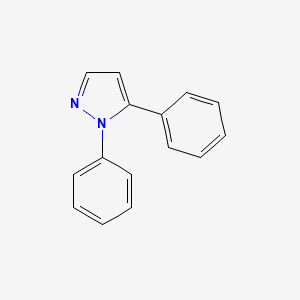

Description

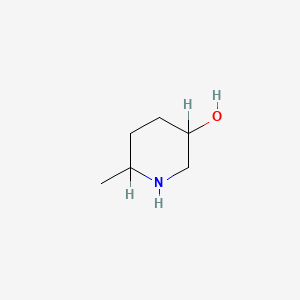

1,5-Diphenyl-1H-pyrazole (DPP) is a heterocyclic compound with the molecular formula C16H12N2. It consists of a doubly unsaturated five-membered ring containing two nitrogen atoms and three carbon atoms. DPP exhibits diverse functionality and stereochemical complexity due to its aromatic character and structural features .

Synthesis Analysis

- Heterocyclic Systems and Multicomponent Approaches : These methods allow for efficient preparation of pyrazole derivatives .

Molecular Structure Analysis

The molecular weight of DPP is approximately 220.27 g/mol. Its chemical formula is C15H12N2 .

Chemical Reactions Analysis

DPP participates in various chemical reactions, including cycloadditions, condensations, and functionalization processes. These reactions lead to the formation of diverse pyrazole derivatives with different biological and pharmacological activities .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Applications antivirales

1,5-Diphényl-1H-pyrazole: les dérivés ont été synthétisés et évalués pour leur activité antivirale. Ces composés, en particulier ceux avec certaines substitutions, ont montré des résultats prometteurs contre des virus comme le virus de l'herpès simplex de type 1 (HSV-1). L'activité antivirale est évaluée à l'aide de tests de réduction des plaques sur des cellules Vero, certains dérivés présentant une activité forte comparable à celle des médicaments de référence .

Activités biologiques en chimie médicinale

Le cycle pyrazole est un motif courant en chimie médicinale en raison de sa pertinence biologique. This compound et ses dérivés ont été explorés pour diverses activités biologiques. Ils se sont avérés avoir un potentiel en tant qu'inhibiteurs non nucléosidiques de la transcriptase inverse (INRT), qui sont essentiels dans le traitement de maladies comme le VIH. Cette classe de composés a montré une activité accrue contre les souches résistantes aux médicaments, ce qui les rend précieux dans la recherche antivirale .

Catalyse en chimie synthétique

Dans le domaine de la chimie synthétique, les dérivés du This compound servent de catalyseurs ou de ligands dans diverses réactions. Par exemple, ils sont utilisés dans les réactions de couplage croisé catalysées par le palladium et de cyclisation des alcynes. Ces composés facilitent la formation de molécules complexes, soulignant leur importance dans le développement de produits pharmaceutiques et d'autres composés organiques .

Recherche antibactérienne

Les dérivés du This compound ont été étudiés pour leurs propriétés antibactériennes. Les recherches indiquent que ces composés pourraient être efficaces contre une variété de pathogènes humains. Cependant, des études supplémentaires sont nécessaires pour comprendre pleinement leurs mécanismes d'action et pour déterminer leur efficacité sur un spectre plus large de souches bactériennes .

Applications antifongiques

L'activité antifongique des dérivés du This compound a également fait l'objet d'études. Ces composés ont montré une activité contre diverses espèces fongiques, notamment Cryptococcus neoformans et Aspergillus fumigatus. De telles études sont essentielles pour développer de nouveaux agents antifongiques, en particulier face à l'augmentation de la résistance aux médicaments .

Orientations Futures

Mécanisme D'action

Target of Action

1,5-Diphenyl-1H-pyrazole is a nitrogen-containing heterocyclic compound Pyrazole derivatives have been known to exhibit diverse pharmacological effects, including antileishmanial and antimalarial activities . They have also been reported to target the ryanodine receptor (RyR), a promising target for the development of novel insecticides .

Mode of Action

A molecular simulation study was performed on a pyrazole derivative, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that pyrazole derivatives may interact with their targets in a similar manner, leading to changes in the function of the target proteins.

Biochemical Pathways

Pyrazole derivatives have been reported to have significant effects on various biological pathways due to their diverse pharmacological activities . For instance, some pyrazole derivatives have shown antileishmanial and antimalarial activities, suggesting that they may affect the biochemical pathways related to these diseases .

Pharmacokinetics

Theoretical admet studies of pyrazolopyrazine derivatives, a class of compounds similar to pyrazoles, have predicted suitable pharmacokinetic phases .

Result of Action

Some pyrazole derivatives have shown strong antiviral activity against herpes simplex virus type-1 . Additionally, certain pyrazole derivatives have displayed superior antipromastigote activity, which was more active than standard drugs . These findings suggest that 1,5-Diphenyl-1H-pyrazole may have similar effects.

Analyse Biochimique

Biochemical Properties

1,5-Diphenyl-1H-pyrazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 1,5-Diphenyl-1H-pyrazole has been shown to inhibit the activity of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine . This inhibition can lead to increased levels of these neurotransmitters, potentially contributing to its antidepressant effects. Additionally, 1,5-Diphenyl-1H-pyrazole interacts with proteins involved in inflammatory pathways, exhibiting anti-inflammatory properties .

Cellular Effects

1,5-Diphenyl-1H-pyrazole exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, 1,5-Diphenyl-1H-pyrazole has demonstrated antiproliferative effects by inducing cell cycle arrest and promoting apoptosis . Furthermore, it modulates the expression of genes involved in oxidative stress response, thereby enhancing the cells’ ability to combat oxidative damage . These effects highlight the potential of 1,5-Diphenyl-1H-pyrazole as an anticancer agent.

Molecular Mechanism

The molecular mechanism of action of 1,5-Diphenyl-1H-pyrazole involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, 1,5-Diphenyl-1H-pyrazole binds to the active site of monoamine oxidase, preventing the enzyme from catalyzing the breakdown of neurotransmitters . Additionally, it interacts with transcription factors, modulating the expression of genes involved in inflammation and oxidative stress . These molecular interactions contribute to the compound’s diverse biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,5-Diphenyl-1H-pyrazole have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that 1,5-Diphenyl-1H-pyrazole remains stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound has been associated with sustained antiproliferative and anti-inflammatory effects in cell culture models . These findings suggest that 1,5-Diphenyl-1H-pyrazole maintains its biological activity over time, making it a promising candidate for therapeutic applications.

Dosage Effects in Animal Models

The effects of 1,5-Diphenyl-1H-pyrazole vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of this compound exhibit beneficial effects, such as reduced inflammation and improved cognitive function . At high doses, 1,5-Diphenyl-1H-pyrazole can induce toxic effects, including liver damage and gastrointestinal disturbances . These findings highlight the importance of determining the optimal dosage for therapeutic use while minimizing potential adverse effects.

Metabolic Pathways

1,5-Diphenyl-1H-pyrazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism . Additionally, 1,5-Diphenyl-1H-pyrazole affects metabolic flux and metabolite levels, altering the balance of key metabolites involved in cellular energy production and detoxification processes . These interactions underscore the compound’s impact on cellular metabolism and its potential as a therapeutic agent.

Transport and Distribution

The transport and distribution of 1,5-Diphenyl-1H-pyrazole within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, 1,5-Diphenyl-1H-pyrazole can bind to intracellular proteins, influencing its localization and accumulation . These interactions determine the compound’s bioavailability and distribution, which are critical factors for its therapeutic efficacy.

Subcellular Localization

1,5-Diphenyl-1H-pyrazole exhibits specific subcellular localization, which can affect its activity and function. Studies have shown that this compound can localize to the nucleus, where it interacts with transcription factors and modulates gene expression . Additionally, 1,5-Diphenyl-1H-pyrazole can be found in the cytoplasm, where it interacts with enzymes and other proteins involved in cellular metabolism . These subcellular localizations contribute to the compound’s diverse biological activities and its potential as a therapeutic agent.

Propriétés

IUPAC Name |

1,5-diphenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2/c1-3-7-13(8-4-1)15-11-12-16-17(15)14-9-5-2-6-10-14/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDCXLYCLPHRSAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=NN2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60346572 | |

| Record name | 1,5-Diphenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6831-89-6 | |

| Record name | 1,5-Diphenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2,5-Dimethylphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B1593998.png)